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Cat. No.: B12376150 Get Quote

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and

selective.[3] Unlike many other bioconjugation techniques, this reaction proceeds efficiently

under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[4] The

primary product of this reaction is a stable dihydropyridazine linkage.[2] The reaction's speed is

a significant advantage, with second-order rate constants that are among the highest reported

for any bioorthogonal reaction. This allows for efficient conjugation even at low micromolar or

nanomolar concentrations of reactants.

The reactivity of the TCO group is largely attributed to the high ring strain of the trans-

cyclooctene double bond. Over the years, various TCO derivatives have been engineered to

enhance reactivity, improve stability, and increase hydrophilicity, thereby tailoring them for a

wide range of applications.

Quantitative Data on TCO Reactivity and Stability
The choice of a specific TCO derivative for a given application often involves a trade-off

between reactivity and stability. Highly strained TCOs tend to be more reactive but can also be

more susceptible to isomerization and degradation.

Reaction Kinetics of TCO Derivatives
The following table summarizes the second-order rate constants (k₂) for the reaction of various

TCO derivatives with different tetrazine partners in aqueous solutions. This data allows for a

direct comparison of the reactivity of these bioorthogonal reagents.
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TCO Derivative Abbreviation
Tetrazine
Partner

Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Key Features
& Notes

trans-

Cyclooctene
TCO

3,6-di-(2-pyridyl)-

s-tetrazine
~2,000

The foundational

TCO structure.

axial-5-hydroxy-

trans-

cyclooctene

a-TCO

3,6-dipyridyl-s-

tetrazinyl

succinamic acid

derivative

150,000 ± 8,000

Increased

reactivity due to

the axial

orientation of the

substituent.

equatorial-5-

hydroxy-trans-

cyclooctene

e-TCO

3,6-dipyridyl-s-

tetrazinyl

succinamic acid

derivative

22,400 ± 40

Less reactive

than the axial

isomer.

Strained trans-

cyclooctene
s-TCO

Water-soluble

3,6-dipyridyl-s-

tetrazine

derivative

3,300,000 ±

40,000

Currently the

most reactive

TCO derivative

reported.

Dioxolane-fused

trans-

cyclooctene

(syn-

diastereomer)

d-TCO

Water-soluble

3,6-dipyridyl-s-

tetrazine

366,000 ±

15,000

Offers a good

balance of high

reactivity and

improved

stability.

Dioxolane-fused

trans-

cyclooctene

(anti-

diastereomer)

d-TCO

Water-soluble

3,6-dipyridyl-s-

tetrazine

318,000 ± 2,900

Slightly less

reactive than the

syn-

diastereomer.

trans-5-Oxocene oxoTCO

Water-soluble

tetrazine

derivative

Not specified, but

faster than

mono-substituted

TCOs

Increased

hydrophilicity and

reactivity.
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Stability of TCO Derivatives in Aqueous Environments
A critical factor for in vivo and other long-term applications is the stability of the TCO group. The

primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO)

form. This process can be accelerated by the presence of thiols and certain metal ions.

TCO Derivative Condition
Stability
Observation

Reference

TCO-conjugated

antibody
In vivo in serum

75% of TCO remained

reactive after 24

hours.

s-TCO

30 mM

mercaptoethanol, pH

7.4

Rapid isomerization.

d-TCO

Phosphate-buffered

D₂O, room

temperature

No degradation or

isomerization

observed for up to 14

days.

d-TCO
Human serum, room

temperature

>97% remained as

the trans-isomer after

4 days.

d-TCO

30 mM

mercaptoethanol, pH

7.4

43% isomerization

after 5 hours.

Experimental Protocols
Accurate and reproducible experimental methods are crucial for the successful application of

TCO chemistry. The following sections provide detailed protocols for key experiments.

General Protocol for Protein Labeling with TCO-NHS
Ester
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This protocol outlines the steps for conjugating a TCO moiety to a protein via its primary

amines (e.g., lysine residues).

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).

Quenching buffer (1 M Tris-HCl, pH 8.0).

Spin desalting columns.

Procedure:

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer

exchange using a spin desalting column.

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-

PEG-NHS ester in DMSO or DMF.

Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to

the protein solution.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-

100 mM. Incubate for 5-10 minutes at room temperature.

Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture

through a spin desalting column.

Characterization: The resulting TCO-labeled protein can be characterized by methods such

as mass spectrometry to determine the degree of labeling.

Protocol for Measuring TCO-Tetrazine Reaction Kinetics
using Stopped-Flow UV-Vis Spectrophotometry
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This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by

observing the disappearance of the characteristic tetrazine absorbance.

Materials:

TCO derivative solution in a suitable buffer (e.g., PBS, pH 7.4).

Tetrazine derivative solution in the same buffer. The tetrazine should have a distinct

absorbance peak (typically around 320 nm or 520 nm).

Stopped-flow spectrophotometer.

Procedure:

Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives. The final

concentrations should be chosen so that the reaction proceeds on a timescale measurable

by the instrument (typically milliseconds to seconds). For pseudo-first-order kinetics, one

reactant should be in at least 10-fold excess.

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g.,

25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the

tetrazine.

Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the

stopped-flow apparatus. Record the decrease in absorbance over time.

Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential

decay function to obtain the observed rate constant (kobs). The second-order rate constant

(k₂) is then calculated by dividing kobs by the concentration of the reactant that was in

excess.

Visualizations
The following diagrams illustrate key concepts and workflows related to TCO reactivity in

aqueous solutions.

TCO-Tetrazine inverse-electron demand Diels-Alder cycloaddition.
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Experimental workflow for labeling a protein with a TCO-NHS ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12376150?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Site-specific incorporation of
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tetrazine-functionalized protein
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Workflow for intramolecular protein crosslinking using a bifunctional TCO linker.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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